tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate: is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a benzofuran ring fused to a piperidine ring, with a tert-butyl carbamate group attached. The presence of the tert-butyl group often imparts steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate typically involves multiple steps, starting from simpler precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction. This can be followed by the introduction of the tert-butyl carbamate group via a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and purities. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different structural isomers.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions where the tert-butyl group or other substituents are located.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its spirocyclic structure is of particular interest because such structures are often found in bioactive molecules, including natural products and pharmaceuticals.
Industry: In the industrial sector, tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate can be used in the production of specialty chemicals. Its stability and reactivity profile make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism by which tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the binding affinity and specificity of the compound, potentially leading to unique biological activities. The pathways involved in these interactions can vary, but they often include modulation of signal transduction pathways or inhibition of specific enzymes.
Comparison with Similar Compounds
- tert-Butyl N-[(3R)-spiro[3H-indole-2,4’-piperidine]-3-yl]carbamate
- tert-Butyl N-[(3R)-spiro[3H-quinoline-2,4’-piperidine]-3-yl]carbamate
Comparison: Compared to similar compounds, tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4’-piperidine]-3-yl]carbamate is unique due to the presence of the benzofuran ring. This structural feature can influence the compound’s electronic properties and reactivity. For instance, the benzofuran ring may confer different aromaticity and stability compared to an indole or quinoline ring. These differences can impact the compound’s behavior in chemical reactions and its potential biological activities.
Properties
IUPAC Name |
tert-butyl N-[(3R)-spiro[3H-1-benzofuran-2,4'-piperidine]-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-16(2,3)22-15(20)19-14-12-6-4-5-7-13(12)21-17(14)8-10-18-11-9-17/h4-7,14,18H,8-11H2,1-3H3,(H,19,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPQGEJKMPGMLM-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2=CC=CC=C2OC13CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C2=CC=CC=C2OC13CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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